4-(1H-Pyrazol-3-yl)piperidine
Overview
Description
4-(1H-Pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Mechanism of Action
Target of Action
The primary target of 4-(1H-Pyrazol-3-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
This compound interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of the sEH enzyme by this compound affects the metabolic pathways of aliphatic epoxides such as fatty acid epoxides . This can lead to changes in blood pressure regulation and inflammatory responses .
Pharmacokinetics
The compound’s high selectivity for the seh enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the sEH enzyme by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to this compound have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses . Additionally, 4-(1H-pyrazol-5-yl)piperidine has been shown to interact with other hydrolase enzymes, potentially affecting various metabolic pathways .
Cellular Effects
The effects of 4-(1H-pyrazol-5-yl)piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and metabolic regulation . Furthermore, 4-(1H-pyrazol-5-yl)piperidine can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-(1H-pyrazol-5-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of soluble epoxide hydrolase by binding to the active site of the enzyme, thereby preventing the conversion of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various physiological effects, including anti-inflammatory and vasodilatory properties . Additionally, 4-(1H-pyrazol-5-yl)piperidine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-pyrazol-5-yl)piperidine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that 4-(1H-pyrazol-5-yl)piperidine can have sustained effects on cellular function, particularly in terms of its inhibitory action on soluble epoxide hydrolase . The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of 4-(1H-pyrazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
4-(1H-pyrazol-5-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the conversion of epoxides to diols . This interaction can affect the levels of various metabolites, thereby altering metabolic flux within cells . Additionally, 4-(1H-pyrazol-5-yl)piperidine may interact with other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(1H-pyrazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 4-(1H-pyrazol-5-yl)piperidine within cells can influence its biological activity and efficacy .
Subcellular Localization
4-(1H-pyrazol-5-yl)piperidine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of 4-(1H-pyrazol-5-yl)piperidine is crucial for its biochemical effects and overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with a pyrazole derivative under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)piperidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Quinolinyl-pyrazoles
Uniqueness
4-(1H-Pyrazol-3-yl)piperidine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYIGWJVZIPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611286 | |
Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-08-6 | |
Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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